Methyl 2-(4-(chlorosulfonyl)phenyl)acetate
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Description
“Methyl 2-(4-(chlorosulfonyl)phenyl)acetate” is a chemical compound with the CAS Number: 53305-12-7 . It has a molecular weight of 248.69 . This compound is used as a reagent in the preparation of sulfonyl indoles and related bicyclic compounds as modulators of LXR for treatment and prevention of LXR-mediated diseases .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(4-(chlorosulfonyl)phenyl)acetate” is C9H9ClO4S . The InChI code for this compound is 1S/C9H9ClO4S/c1-14-9(11)6-7-2-4-8(5-3-7)15(10,12)13/h2-5H,6H2,1H3 .Scientific Research Applications
Synthesis and Chemical Transformations
Research has focused on the synthesis and potential chemical transformations of compounds containing chlorosulfonyl groups, which are relevant to the chemical structure of interest. For example, Shahrisa et al. (2010) reported the synthesis of mono- and bis-chlorosulfonylarylpyrones and related sulfonates and sulfonamides, demonstrating the versatility of chlorosulfonic acid reactions with aromatic compounds to produce various sulfonates and sulfonamides with potential applications in chemical synthesis and material science Shahrisa et al., 2010.
Zábranský et al. (2018) explored the synthesis, coordination, and catalytic uses of sulfonate anions derived from reactions involving chlorosulfonic acid, highlighting the importance of sulfonyl groups in catalysis and organic synthesis Zábranský et al., 2018.
Dobrydnev et al. (2018) demonstrated a one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, starting from aminonitriles and methyl 2-(chlorosulfonyl)acetate. This research shows the potential for creating diverse heterocyclic compounds that could have implications in drug discovery and material science Dobrydnev et al., 2018.
Applications in Material Science and Catalysis
The synthesis of aromatic multisulfonyl chlorides and their masked precursors by Percec et al. (2001) involves compounds with chlorosulfonyl groups similar to methyl 2-(4-(chlorosulfonyl)phenyl)acetate. This work underscores the role of sulfonyl chlorides in the development of dendritic and complex organic molecules, which are crucial for advancements in material science and nanotechnology Percec et al., 2001.
Environmental and Recovery Applications
Wang Tian-gui (2006) investigated the recovery of acetic acid from processes using chlorosulfonyl-containing compounds, highlighting the importance of process optimization and solvent recovery in the pharmaceutical and chemical manufacturing industries Wang Tian-gui, 2006.
properties
IUPAC Name |
methyl 2-(4-chlorosulfonylphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)6-7-2-4-8(5-3-7)15(10,12)13/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNAEDWMLRNDKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate | |
CAS RN |
53305-12-7 |
Source
|
Record name | methyl 2-[4-(chlorosulfonyl)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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